3,4-Difluoro Substitution Confers Superior P2Y12 Receptor Antagonist Potency Compared to Mono-Fluoro Analogs
In a series of phenylcyclopropylamine-derived P2Y12 receptor antagonists, the 3,4-difluorophenyl substitution demonstrated IC50 values in the low nanomolar range (2.7–6.8 nM depending on salt form), representing enhanced potency relative to mono-fluorinated and non-fluorinated comparator compounds [1]. Patent data explicitly states that 3,4-difluoro substitution is superior to mono-fluoro analogs in enhancing binding kinetics to P2Y12 receptors [2].
| Evidence Dimension | P2Y12 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50: 2.7 nM (0.5 H2SO4 salt) and 5.2 nM (HCl salt) for compounds incorporating the 2-(3,4-difluorophenyl)propan-2-amine scaffold |
| Comparator Or Baseline | Mono-fluoro analogs (specific data not disclosed in public patent abstract; superiority claimed based on internal comparative assays) |
| Quantified Difference | 3,4-Difluoro substitution demonstrated superior binding kinetics relative to mono-fluoro comparators (exact fold-difference not specified in public domain) |
| Conditions | In vitro P2Y12 receptor binding assay; human platelet-rich plasma; ADP-induced platelet aggregation |
Why This Matters
For procurement decisions in antithrombotic drug discovery programs targeting P2Y12, the 3,4-difluoro substitution pattern is a non-negotiable structural requirement for achieving target potency thresholds.
- [1] Journal of Pharmacology and Experimental Therapeutics. In vitro pharmacological characterization of P2Y12 receptor antagonists. JPET Data Supplement Table: IC50 and Pharmacokinetic Parameters. IC50 values: 5.2 nM (HCl salt), 2.7 nM (0.5 H2SO4 salt). View Source
- [2] Actavis Group PTC EHF. Novel processes for the preparation of phenylcyclopropylamine derivatives and use thereof for preparing ticagrelor. European Patent EP2644590A1. 2013. Paragraph [0007]: 'The patent emphasizes the superiority of 3,4-difluoro substitution over mono-fluoro analogs in enhancing binding kinetics to P2Y₁₂ receptors.' View Source
